

The Selective Covalent Inhibitor ABD957: Targeting the ABHD17 Family of Depalmitoylases

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Compound of Interest

Compound Name: ABD957

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Abstract

ABD957 is a potent and selective covalent inhibitor of the α/β -hydrolase domain-containing protein 17 (ABHD17) family of enzymes.[1][2][3] This family, comprising ABHD17A, ABHD17B, and ABHD17C, functions as a key regulator of protein depalmitoylation, a reversible post-translational modification crucial for protein localization and signaling.[2][3] By inhibiting ABHD17, **ABD957** modulates the palmitoylation status of key signaling proteins, most notably the oncoprotein N-Ras, thereby presenting a promising therapeutic strategy for cancers driven by NRAS mutations.[1][2] This document provides an in-depth technical overview of the target and mechanism of **ABD957**, including quantitative biochemical data, detailed experimental methodologies, and a visualization of the affected signaling pathway.

Primary Target and Mechanism of Action

The primary molecular target of **ABD957** is the ABHD17 family of serine hydrolases.[1][2][3] **ABD957** acts as a covalent inhibitor, forming a stable bond with the active site serine of the ABHD17 enzymes, thereby irreversibly inactivating them.[3] This inhibition leads to a decrease in the depalmitoylation of ABHD17 substrates.

One of the most critical substrates of ABHD17 is the GTPase N-Ras.[2] Palmitoylation of N-Ras is essential for its proper localization to the plasma membrane and for its subsequent signaling activity. The dynamic cycle of palmitoylation and depalmitoylation, regulated in part by ABHD17, is crucial for N-Ras function. By inhibiting ABHD17, **ABD957** stabilizes the palmitoylated form of N-Ras, leading to its accumulation at the plasma membrane and altering its downstream signaling cascade.[2]

Quantitative Data

The potency and selectivity of **ABD957** have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of ABD957 against ABHD17B

Target	Assay Type	IC50 (μM)	Source
Human ABHD17B	gel-ABPP	0.21	[1][2]
Human ABHD17B	gel-ABPP	0.20	[4]

Table 2: Cellular Activity of ABD957

Activity Metric	Cell Line	EC50 (nM)	Source
Stabilization of N-Ras Palmitoylation	OCI-AML3	29	[2]

Table 3: Selectivity Profile of ABD957 against Off-Target Serine Hydrolases

Off-Target	Assay Type	IC50 (μM)	Source
ABHD13 (mouse)	gel-ABPP	~1	[5]
ABHD6 (human)	gel-ABPP	~2	[5]
CES2 (human)	pNPA hydrolysis	~5	[5]

Note: **ABD957** has been shown to have some activity against CES1/2, ABHD6, and ABHD13, but is significantly more selective for the ABHD17 family compared to broad-spectrum lipase

inhibitors like Palmostatin M.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Gel-Based Activity-Based Protein Profiling (gel-ABPP)

This protocol is a representative method for assessing the potency and selectivity of **ABD957** against serine hydrolases in a complex proteome.

Objective: To determine the IC₅₀ of **ABD957** against a specific serine hydrolase.

Materials:

- Cell or tissue lysate
- **ABD957** stock solution (in DMSO)
- Fluorophosphonate-rhodamine (FP-Rh) probe
- SDS-PAGE gels
- Fluorescence gel scanner

Procedure:

- Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.
- Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of **ABD957** (or DMSO as a vehicle control) for 30 minutes at 37°C.
- Probe Labeling: Add the FP-Rh probe to each sample at a final concentration of 1 µM and incubate for another 30 minutes at room temperature. The FP-Rh probe covalently labels the active site of serine hydrolases.
- SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by SDS-PAGE.

- Visualization: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of **ABD957**.
- Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[\[6\]](#)[\[7\]](#)

Pulse-Chase Assay for N-Ras Palmitoylation

This protocol is a representative method to measure the effect of **ABD957** on the dynamics of N-Ras palmitoylation in living cells.

Objective: To assess the rate of N-Ras depalmitoylation in the presence and absence of **ABD957**.

Materials:

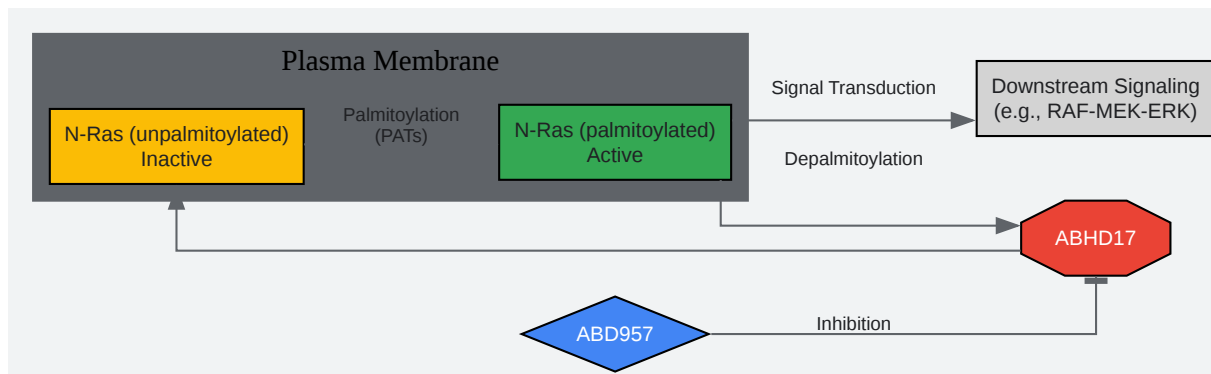
- Cells expressing the protein of interest (e.g., GFP-N-Ras)
- 17-octadecynoic acid (17-ODYA), a clickable palmitate analog
- Chase medium (containing a high concentration of unlabeled palmitic acid)
- Lysis buffer
- Azide-conjugated fluorescent reporter (e.g., Azide-Alexa Fluor 488)
- Click chemistry reagents (copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and a copper chelator like TBTA)
- SDS-PAGE gels
- Fluorescence gel scanner

Procedure:

- **Pulse Labeling:** Incubate the cells with 17-ODYA for a defined period (e.g., 1 hour) to allow for its incorporation into newly palmitoylated proteins.
- **Chase:** Wash the cells to remove excess 17-ODYA and then incubate them in chase medium containing a high concentration of unlabeled palmitic acid. This prevents further incorporation of 17-ODYA. Collect cell samples at different time points during the chase (e.g., 0, 1, 2, 4 hours). To test the effect of **ABD957**, pre-incubate the cells with the inhibitor before and during the pulse-chase experiment.
- **Cell Lysis:** Lyse the cells at each time point and determine the protein concentration.
- **Click Chemistry:** To each lysate, add the azide-conjugated fluorescent reporter and the click chemistry reagents. This reaction specifically attaches the fluorescent reporter to the 17-ODYA-labeled proteins.
- **Immunoprecipitation (Optional):** Immunoprecipitate the protein of interest (e.g., GFP-N-Ras) to isolate it from the total proteome.
- **SDS-PAGE and Visualization:** Separate the proteins by SDS-PAGE and visualize the fluorescently labeled N-Ras using a fluorescence gel scanner.
- **Data Analysis:** Quantify the fluorescence intensity of the N-Ras band at each time point. The rate of fluorescence decay represents the rate of depalmitoylation. A slower decay in the presence of **ABD957** indicates inhibition of depalmitoylation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

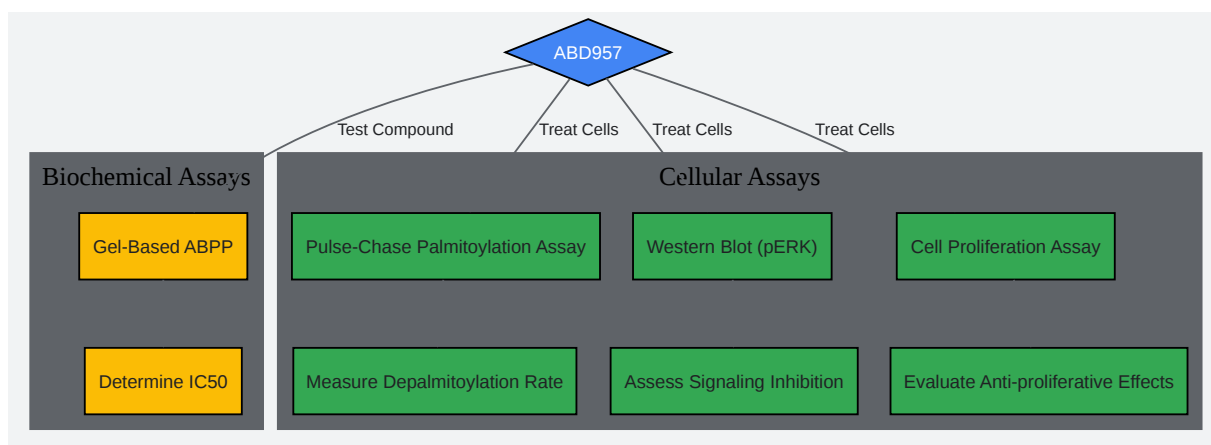
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of **ABD957** and a typical experimental workflow for its characterization.



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ABD957 inhibits ABHD17, stabilizing active N-Ras.



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Workflow for characterizing the activity of **ABD957**.

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